molecular formula C8H18N2 B1443926 1,3,3-Trimethyl-1,4-diazepane CAS No. 933690-02-9

1,3,3-Trimethyl-1,4-diazepane

Cat. No. B1443926
M. Wt: 142.24 g/mol
InChI Key: GNFASXVYRCRJLO-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-1,4-diazepane is a chemical compound with the molecular formula C8H18N2. It is a derivative of diazepane, a seven-membered heterocyclic compound with two nitrogen atoms .


Synthesis Analysis

The synthesis of 1,3,3-Trimethyl-1,4-diazepane and related compounds has been a subject of research. For instance, a study describes a modular synthetic approach where combinations of cyclic sulfamidate and hydroxy sulfonamide building blocks are converted into piperazines and related 1,4-diazepane and 1,5-diazocane scaffolds .


Chemical Reactions Analysis

In terms of chemical reactions, a tricopper complex involving a ligand similar to 1,3,3-Trimethyl-1,4-diazepane has been reported to mediate the conversion of methane into methanol upon activation by dioxygen and/or H2O2 at room temperature .

Future Directions

Future research directions could involve further exploration of the catalytic properties of 1,3,3-Trimethyl-1,4-diazepane and related compounds, particularly in the context of methane oxidation . Additionally, the development of more efficient synthesis methods and the investigation of the compound’s biological activity could be areas of interest .

properties

IUPAC Name

1,3,3-trimethyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-8(2)7-10(3)6-4-5-9-8/h9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFASXVYRCRJLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCCN1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,3-Trimethyl-1,4-diazepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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